ReACp53 is derived from the DNA-binding domain of the p53 protein, specifically targeting residues known to promote aggregation. The compound was synthesized based on research focusing on the structural characteristics that lead to p53's instability and aggregation propensity. It is classified as a peptide inhibitor, particularly effective against mutant p53 proteins commonly found in various cancers, including prostate and ovarian cancers .
The synthesis of ReACp53 involves solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequences. The specific sequence for ReACp53 is RRRRRRRRRRPILTRITLE, where the arginine residues are crucial for cellular penetration and interaction with mutant p53 aggregates.
ReACp53's structure is characterized by a linear arrangement of amino acids that facilitates its interaction with mutant p53. The presence of multiple arginine residues enhances its solubility and ability to penetrate cellular membranes.
ReACp53 primarily engages in non-covalent interactions with mutant p53 aggregates, disrupting their formation and restoring normal function. Key reactions include:
The mechanism by which ReACp53 exerts its effects involves several key processes:
ReACp53 has significant potential applications in cancer therapeutics:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: